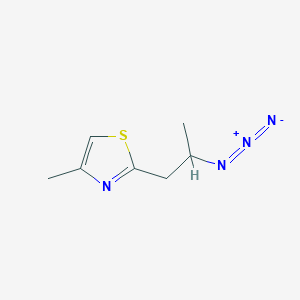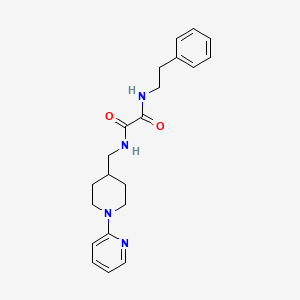![molecular formula C25H23N5O3 B2839631 8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896294-44-3](/img/structure/B2839631.png)
8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. Given its structure, it might be involved in various organic reactions, such as nucleophilic substitutions or electrophilic additions .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A range of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds with the structure similar to 8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their pharmacological properties. These compounds have shown potent ligand activity at the 5-HT(1A) receptor, with some demonstrating anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).
Synthesis of Derivatives
Research has been conducted on the synthesis of various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione, which includes the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. These derivatives have potential biological activities (Simo et al., 1998).
Biological Evaluation for Antidepressant Agents
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their receptor affinity and inhibitory activity on phosphodiesterases. These compounds showed potential as antidepressant and anxiolytic agents in preliminary pharmacological studies (Zagórska et al., 2016).
Spectral and Photophysical Properties
Studies on the spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir have been conducted. This research contributes to understanding the photophysical behavior of these compounds in various solvents and pH conditions (Wenska et al., 2004).
Synthesis of New Trisubstituted Purine-2,6-diones
Research on the synthesis of new 1,3,8-trisubstituted purine-2,6-diones and thiazolo[2,3-f]purine-2,4-diones has been done, highlighting methods that are more convenient and yield higher results. These compounds are designed as agents with potential biological activities (Hayallah & Famulok, 2007).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-ethylbenzaldehyde with methyl anthranilate to form 8-(2-ethylphenyl)-1-methyl-3-oxo-2,3-dihydro-1H-imidazo[2,1-f]purine-7-carboxylic acid ethyl ester. This intermediate is then reacted with ethyl acetoacetate to form the final product.", "Starting Materials": [ "2-ethylbenzaldehyde", "methyl anthranilate", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-ethylbenzaldehyde with methyl anthranilate in the presence of a base such as sodium methoxide to form 8-(2-ethylphenyl)-1-methyl-3-oxo-2,3-dihydro-1H-imidazo[2,1-f]purine-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the final product, 8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
CAS RN |
896294-44-3 |
Molecular Formula |
C25H23N5O3 |
Molecular Weight |
441.491 |
IUPAC Name |
6-(2-ethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-4-17-10-8-9-13-19(17)30-20(18-11-6-5-7-12-18)15-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-16(2)31/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
JFFWGEXUTPDULQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2839548.png)


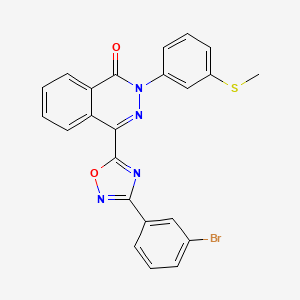
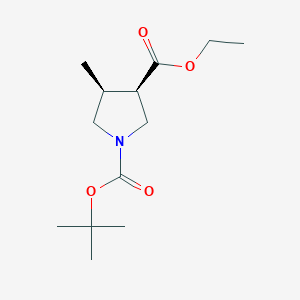
![1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2839553.png)
![Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2839555.png)
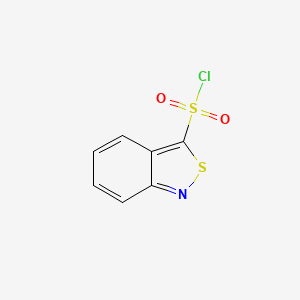
![4,4,5,5-Tetramethyl-2-[(Z)-thiolan-3-ylidenemethyl]-1,3,2-dioxaborolane](/img/structure/B2839559.png)

![N-[3'-acetyl-1-(2-chlorobenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2839562.png)
